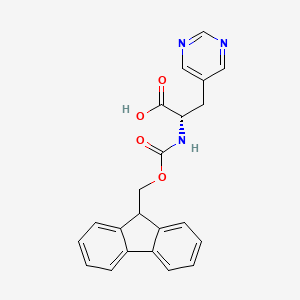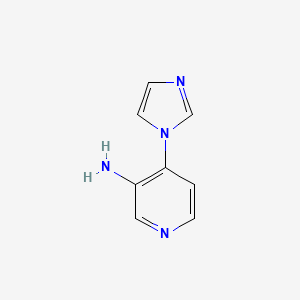
4-(1H-imidazol-1-yl)pyridin-3-amine
説明
The compound “4-(1H-imidazol-1-yl)pyridin-3-amine” contains an imidazole ring and a pyridine ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of both the imidazole and pyridine rings. The presence of nitrogen in both these rings would likely result in a molecule with regions of positive and negative charge, potentially making it a good ligand for metal ions .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Pyridine is also a polar compound and is miscible with water. Therefore, it’s likely that “4-(1H-imidazol-1-yl)pyridin-3-amine” would also be a polar compound with good water solubility.科学的研究の応用
Enzyme Inhibition and Biological Activity
4-(1H-imidazol-1-yl)pyridin-3-amine and its derivatives have been explored in the context of enzyme inhibition. For instance, the installation of amine-containing side chains at the 4-position of the pyridone ring, a structure related to 4-(1H-imidazol-1-yl)pyridin-3-amine, has shown significant improvement in enzyme potency, specifically in inhibiting the insulin-like growth factor 1-receptor (IGF-1R) (Velaparthi et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds using derivatives of 4-(1H-imidazol-1-yl)pyridin-3-amine has been a notable area of research. For example, the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide has led to the formation of various derivatives, including imidazo[1,2-a]pyrazolo[3,4-e]pyridines (Yakovovenko et al., 2020).
CGRP Receptor Antagonist Substructure Development
The compound has been identified as a privileged substructure in more than 1000 unique CGRP receptor antagonists, leading to the development of efficient syntheses for this substructure from various starting materials (Leahy et al., 2012).
Green Synthesis Approaches
Efforts have been made to develop environmentally friendly and operationally simple synthesis methods for derivatives of 4-(1H-imidazol-1-yl)pyridin-3-amine. A notable example is the multi-component one-pot synthesis of novel 1H-imidazo[1,2-a]imidazole-3-amine derivatives under controlled microwave heating (Sadek et al., 2018).
Antiulcer Agent Synthesis
Research has been conducted on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. These compounds demonstrated significant cytoprotective properties in various models (Starrett et al., 1989).
Novel Reaction Pathways
Studies have explored novel reaction pathways using 4-(1H-imidazol-1-yl)pyridin-3-amine derivatives, such as the one-pot regiospecific synthesis of imidazo[1,2-a]pyridines, representing a novel approach for forming C-N, C-O, and C-S bonds (Cao et al., 2014).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives have been conducted to understand their molecular interactions and structural inclinations (Dhanalakshmi et al., 2018).
Anticancer and Antioxidant Activities
Some newly synthesized 3-secondary amine derivatives bearing the imidazo[1,2-a]pyrimidine moiety have been evaluated for their anticancer and antioxidant activities, demonstrating potential therapeutic applications (Rehan et al., 2021).
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could be influenced by the polarity of its environment.
将来の方向性
特性
IUPAC Name |
4-imidazol-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-7-5-10-2-1-8(7)12-4-3-11-6-12/h1-6H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGMGOCHJUGBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1N2C=CN=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5,5a,6,7,8,9,9a-decahydro-1H-benzo[d]azepine](/img/structure/B2533995.png)
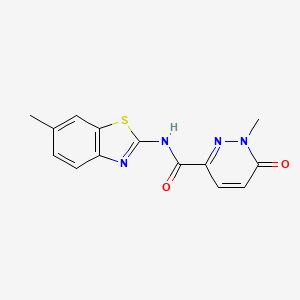
![4-[2-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2533998.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)
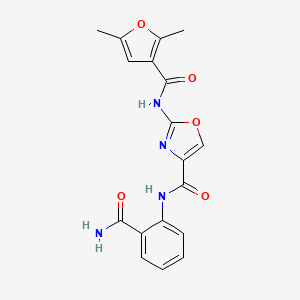
![2-(Phenylmethoxycarbonylamino)-2-[3-(2-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2534005.png)
![2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride](/img/structure/B2534006.png)
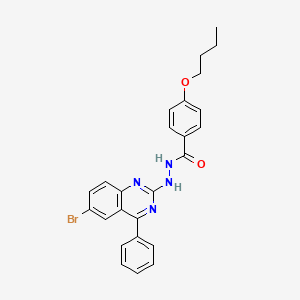
![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)


![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)
